molecular formula C8H18ClNO2 B1395501 3-(3-Methoxypropoxy)pyrrolidine hydrochloride CAS No. 1220017-87-7

3-(3-Methoxypropoxy)pyrrolidine hydrochloride

Cat. No.: B1395501
CAS No.: 1220017-87-7
M. Wt: 195.69 g/mol
InChI Key: ZPUSIUPYGAVONM-UHFFFAOYSA-N
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Description

Molecular Formula and Isomerism

3-(3-Methoxypropoxy)pyrrolidine hydrochloride exhibits the molecular formula C₈H₁₈ClNO with a molecular weight of 195.69 grams per mole. The compound consists of a pyrrolidine ring substituted at the third position with a 3-methoxypropoxy group, forming a salt with hydrochloric acid. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(3-methoxypropoxy)pyrrolidine;hydrochloride.

The structural framework of this compound presents several opportunities for isomerism. Within the pyrrolidine ring system, the substitution pattern at the third carbon creates a chiral center, leading to the possibility of enantiomeric forms. The presence of the methoxypropoxy chain introduces additional conformational flexibility through the ether linkages and the methyl ether terminus. The compound can exist in various conformational isomers due to rotation around the carbon-oxygen bonds in the propoxy chain.

The pyrrolidine core structure itself represents a saturated five-membered heterocycle containing one nitrogen atom, which distinguishes it from related nitrogen-containing heterocycles such as pyrrole or imidazole. The substitution pattern creates functional group isomerism possibilities when compared to other pyrrolidine derivatives with different substituent arrangements. For instance, 3-methoxypyrrolidine represents a simpler analog where the methoxy group is directly attached to the ring, contrasting with the extended ether chain present in the target compound.

The hydrochloride salt formation involves protonation of the pyrrolidine nitrogen, creating a quaternary ammonium center that significantly alters the compound's physical and chemical properties compared to the free base form. This ionic character influences solubility characteristics and intermolecular interactions, making the hydrochloride derivative more suitable for handling and storage in crystalline form.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound reveals a complex conformational landscape dominated by the flexible methoxypropoxy substituent attached to the relatively rigid pyrrolidine ring system. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom and one carbon atom displaced from the plane formed by the remaining three carbon atoms.

Computational studies of pyrrolidine derivatives indicate that the five-membered ring undergoes rapid ring puckering at room temperature, transitioning between envelope and twist conformations. The substitution at the third position influences this puckering behavior by introducing steric interactions that may favor specific conformational states. The 3-methoxypropoxy substituent extends away from the ring, creating a relatively extended molecular geometry when in its most favorable conformation.

The methoxypropoxy chain exhibits significant conformational flexibility due to the presence of multiple rotatable bonds. The propoxy portion can adopt various conformations around the carbon-carbon bonds, while the ether linkages provide additional rotational freedom. The terminal methoxy group can orient in different spatial arrangements relative to the pyrrolidine ring, creating a dynamic conformational ensemble in solution.

Interactive three-dimensional molecular modeling reveals that the compound can access conformations where the methoxypropoxy chain folds back toward the pyrrolidine ring or extends away in a more linear arrangement. These conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the ether oxygens and the protonated nitrogen center in the hydrochloride salt form.

The overall molecular volume and surface area are significantly larger than those of simple pyrrolidine derivatives due to the extended substituent chain. This structural feature influences the compound's interaction with other molecules and its behavior in solution, affecting properties such as viscosity and intermolecular association patterns.

Comparative Structural Analysis with Analogues

Structural comparison with related pyrrolidine derivatives reveals distinctive features that distinguish this compound from its analogs. The compound 3-(3-Methoxypropyl)pyrrolidine, with molecular formula C₈H₁₇NO and molecular weight 143.23 grams per mole, represents a closely related structure where the ether oxygen linking the propoxy chain to the ring is absent. This structural difference significantly impacts the conformational flexibility and electronic properties of the two compounds.

Another related compound, 3-(3-Methoxypropoxymethyl)pyrrolidine, with molecular formula C₉H₁₉NO₂ and molecular weight 173.25 grams per mole, features an additional methylene group between the ring and the methoxypropoxy chain. This structural modification creates increased distance between the ring system and the ether functionalities, potentially reducing intramolecular interactions and altering the overall molecular conformation.

The comparison with 3-methoxypyrrolidine, having the molecular formula C₅H₁₁NO, demonstrates the substantial structural elaboration present in the target compound. The simple methoxy substitution in 3-methoxypyrrolidine lacks the extended chain structure, resulting in significantly different physical and chemical properties. The increased molecular weight and structural complexity of this compound contribute to altered solubility characteristics and intermolecular interaction patterns.

Structural analysis of pyrrolidine derivatives in pharmaceutical applications reveals that substitution patterns significantly influence biological activity and pharmacological properties. The specific positioning and nature of substituents on the pyrrolidine ring affect molecular recognition events and binding interactions with biological targets. The methoxypropoxy substituent in the target compound provides unique spatial and electronic characteristics that distinguish it from other pyrrolidine derivatives.

The stereochemical aspects of these compounds become particularly important when considering their potential applications. The presence of chiral centers in substituted pyrrolidines creates opportunities for stereoselective synthesis and enantiospecific applications. The target compound's substitution pattern creates a chiral center at the third carbon of the pyrrolidine ring, making stereochemical considerations crucial for understanding its properties and potential applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The pyrrolidine ring protons exhibit characteristic chemical shift patterns consistent with the five-membered saturated nitrogen heterocycle. The protons adjacent to the nitrogen atom typically appear in the range of 2.5 to 3.5 parts per million, while the methylene protons of the ring show complex multipicity patterns due to the non-equivalent environments created by the ring puckering and substitution.

The methoxypropoxy substituent produces distinct nuclear magnetic resonance signals that can be clearly identified and assigned. The terminal methoxy group appears as a sharp singlet around 3.3 to 3.7 parts per million, integrating for three protons. The propoxy chain methylene protons exhibit characteristic triplet patterns due to coupling with adjacent methylene groups, appearing in the aliphatic region between 1.5 and 2.5 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule. The pyrrolidine ring carbons appear in characteristic ranges, with the carbon bearing the methoxypropoxy substituent showing a downfield shift due to the electron-withdrawing effect of the ether oxygen. The propoxy chain carbons exhibit distinct chemical shifts that reflect their positions relative to the ether functionalities, with the carbon adjacent to the methoxy group showing the most significant downfield displacement.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear correlation techniques, provide definitive structural assignments for complex pyrrolidine derivatives. These methods enable the complete assignment of proton and carbon signals, confirming the connectivity patterns and stereochemical relationships within the molecule.

Infrared spectroscopy identifies characteristic functional group vibrations that confirm the structural features of the compound. The nitrogen-hydrogen stretching vibrations of the protonated pyrrolidine nitrogen appear in the region around 2500 to 3000 wavenumbers, broadened due to hydrogen bonding interactions with the chloride counterion. The carbon-oxygen stretching vibrations of the ether linkages produce distinct absorption bands in the 1000 to 1300 wavenumber range, while the carbon-hydrogen stretching vibrations of the methyl and methylene groups appear in the 2800 to 3000 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the protonated molecular weight of the hydrochloride salt. Characteristic fragmentation patterns include loss of the methoxypropoxy substituent and ring-opening reactions that produce diagnostic fragment ions. The base peak often corresponds to the pyrrolidine ring system after loss of the substituent chain, providing clear evidence for the proposed structure.

Advanced mass spectrometry techniques, including tandem mass spectrometry and high-resolution measurements, offer additional structural confirmation through accurate mass determinations and detailed fragmentation analysis. These methods can distinguish between structural isomers and provide unambiguous identification of the compound in complex mixtures.

Properties

IUPAC Name

3-(3-methoxypropoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-5-2-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSIUPYGAVONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Synthesis from Aminohydroxybutyric Acid

  • Starting from aminohydroxybutyric acid, esterification with methanol under acidic conditions forms methyl esters.
  • Subsequent lactam cyclization and reduction steps yield optically pure (S)-3-hydroxypyrrolidine.
  • This process is scalable, GMP-compliant, and yields high optical and chemical purity, essential for pharmaceutical applications.

Decarboxylation and Protection Route

  • Using trans-4-hydroxy-L-proline as a raw material, decarboxylation yields (R)-3-hydroxypyrrolidine hydrochloride.
  • Protection of the amine group by tert-butoxycarbonyl (N-Boc) followed by sulfonylation and nucleophilic substitution with azide reagents.
  • Reduction of azide to amino group and deprotection steps produce the desired chiral intermediate.

Reduction of Halogenated Hydroxybutyronitrile

  • 4-chloro-3-hydroxybutyronitrile can be reduced catalytically to produce 3-pyrrolidinol derivatives.
  • This process is efficient and suitable for optically active compounds, using Pd/C or Rh/Al catalysts.

Preparation of Hydrochloride Salt

  • The free base 3-(3-Methoxypropoxy)pyrrolidine is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride in an organic solvent or by bubbling dry HCl gas into a solution of the free base.
  • The salt is isolated by crystallization or precipitation, typically yielding a stable, pure product suitable for pharmaceutical use.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Material / Reagent Conditions / Notes Outcome / Intermediate
1 Esterification Aminohydroxybutyric acid + MeOH + H2SO4 Reflux 55-70°C, 2-4 h Methyl ester hydrochloride
2 Lactam Cyclization Methyl ester Heating with base or acid catalyst Lactam intermediate
3 Amide Reduction Lactam Sodium borohydride in diglyme, then acid treatment (S)-3-hydroxypyrrolidine
4 Etherification 3-Hydroxypyrrolidine + 3-methoxypropyl halide Base (K2CO3, NaH), aprotic solvent (DMF), RT or reflux 3-(3-Methoxypropoxy)pyrrolidine
5 Deprotection and Salt Formation Protected ether intermediate + HCl Acidic conditions, crystallization 3-(3-Methoxypropoxy)pyrrolidine hydrochloride

Research Findings and Industrial Relevance

  • The use of crystalline intermediates in the synthesis process enhances purification and scalability.
  • Etherification efficiency depends on the choice of base and solvent; potassium carbonate in DMF is commonly effective.
  • The hydrochloride salt form improves compound stability and handling.
  • Optical purity is maintained by starting from chiral amino acid derivatives and carefully controlling reaction conditions.
  • Industrial processes emphasize safety, cost-effectiveness, and minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.

Major Products Formed

    Oxidation: N-oxides of 3-(3-Methoxypropoxy)pyrrolidine.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitution and oxidation .
  • Reactivity : It can undergo reactions typical of pyrrolidine derivatives, such as oxidation to form N-oxides and reduction to yield secondary amines .

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. Such inhibition may lead to therapeutic benefits in metabolic disorders .
  • Receptor Binding : It has been employed in studies investigating its binding affinity to various receptors, including G protein-coupled receptors (GPCRs). For instance, it modulates GPR40, which is crucial for insulin secretion and glucose metabolism .

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential roles in treating neurological disorders due to its ability to interact with neurotransmitter receptors. This interaction can influence physiological responses, making it a candidate for further pharmacological development .
  • Pharmacokinetics : In vivo studies have shown variability in brain permeability among derivatives of this class, which is essential for central nervous system applications .

Case Studies and Findings

Several studies have highlighted the potential applications of 3-(3-Methoxypropoxy)pyrrolidine hydrochloride:

StudyFindingsImplications
GPR40 ModulationEnhanced insulin secretion through GPCR activationPotential treatment for type 2 diabetes
Enzyme InhibitionInhibition of metabolic enzymesTherapeutic applications in metabolic disorders
PharmacokineticsVariability in brain permeabilityCentral nervous system therapeutic potential

These findings suggest that the compound could play a significant role in developing new therapies for metabolic and neurological disorders .

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methoxypropoxy substituent distinguishes 3-(3-Methoxypropoxy)pyrrolidine hydrochloride from similar compounds. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Key Properties Source
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl C₁₁H₂₂ClNO₂ 235.75 Methoxycyclohexyloxy Increased lipophilicity due to cyclohexane ring
(3R)-3-(3-Methylbutoxy)pyrrolidine HCl C₉H₂₀ClNO 193.72 Branched 3-methylbutoxy Enhanced metabolic stability
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl C₁₁H₁₃ClFNO 243.68 2-Fluorophenoxymethyl Electronegative fluorine enhances binding
(S)-3-(Methoxymethyl)pyrrolidine HCl C₆H₁₄ClNO 159.63 Methoxymethyl Compact structure, high solubility
3-(3-Methoxyphenyl)pyrrolidine HCl C₁₁H₁₆ClNO 213.70 3-Methoxyphenyl Aromaticity improves receptor affinity
  • Branched alkoxy chains (e.g., 3-methylbutoxy) may improve metabolic stability over linear chains.

Biological Activity

3-(3-Methoxypropoxy)pyrrolidine hydrochloride is a heterocyclic compound characterized by its pyrrolidine ring substituted with a methoxypropoxy group. Its molecular formula is C8H18ClNO2, and it is primarily utilized in pharmaceutical research and organic synthesis due to its unique structural properties and potential biological activities.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of pyrrolidine with 3-methoxypropyl chloride in the presence of a base like sodium hydroxide. This reaction is usually conducted in an organic solvent such as dichloromethane, followed by purification and conversion to its hydrochloride salt form through treatment with hydrochloric acid.

Biological Activity

The biological activity of this compound is linked to its interaction with specific molecular targets, including enzymes and receptors. It has been investigated for its potential roles as an inhibitor or modulator in various biochemical pathways.

The compound's mechanism of action involves binding to specific receptors or enzymes, which can lead to alterations in cellular signaling pathways. This interaction can influence physiological responses, making it a candidate for therapeutic applications.

Case Studies and Applications

  • GPR40 Modulation : Research has indicated that compounds similar to this compound can act as modulators of G protein-coupled receptors (GPCRs), particularly GPR40. This receptor plays a crucial role in insulin secretion and glucose metabolism, suggesting potential applications in treating diabetes .
  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
  • Pharmacokinetics : In vivo studies have demonstrated that derivatives of this class exhibit varying degrees of brain permeability, which is essential for central nervous system applications. For instance, modifications to the structure can enhance or reduce the ability of the compound to cross the blood-brain barrier .
Study Findings Implications
GPR40 ModulationEnhanced insulin secretion through GPCR activationPotential treatment for type 2 diabetes
Enzyme InhibitionInhibition of metabolic enzymesTherapeutic applications in metabolic disorders
PharmacokineticsVariability in brain permeabilityCentral nervous system therapeutic potential

Comparative Analysis with Similar Compounds

When compared to other similar compounds, this compound stands out due to its unique methoxypropoxy substituent. This feature enhances both solubility and biological activity compared to other pyrrolidine derivatives, making it particularly useful in specific research contexts where solubility and receptor interaction are critical.

Q & A

Q. Methodological Answer :

  • HPLC-UV/MS : Use a C18 column (4.6 × 250 mm) with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min. Monitor at 254 nm for UV detection .
  • NMR : Confirm the methoxypropoxy moiety via ¹H-NMR (δ 3.3–3.5 ppm for OCH₃ and δ 3.7–4.0 ppm for CH₂O) .

Advanced Question: How to design impurity profiling studies for this compound?

Q. Methodological Answer :

  • Impurity Identification : Use LC-HRMS to detect byproducts like 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride (common intermediate-derived impurity) .
  • Quantitation : Employ a calibration curve with spiked impurity standards (0.1–1.0% w/w) and validate method precision (RSD < 2%) .

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6 hours.
    • Monitor degradation via HPLC-UV and identify products using QTOF-MS .

Advanced Question: How to investigate structure-activity relationships (SAR) for derivatives of this compound?

Q. Methodological Answer :

  • Molecular Docking : Compare binding affinities of analogs (e.g., trifluoromethyl or fluorophenyl substitutions) to target receptors (e.g., dopamine transporters) using AutoDock Vina .
  • In Vitro Assays : Test analogs for functional activity in cell lines (e.g., HEK-293 transfected with target receptors) using calcium flux or cAMP assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Methoxypropoxy)pyrrolidine hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.